molecular formula C12H22O2 B1614930 ethyl citronellate CAS No. 26728-44-9

ethyl citronellate

Cat. No.: B1614930
CAS No.: 26728-44-9
M. Wt: 198.3 g/mol
InChI Key: UAIOJGGMISJMMY-UHFFFAOYSA-N
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Description

Ethyl citronellate, also known as ethyl 3,7-dimethyloct-6-enoate, is an organic compound with the molecular formula C12H22O2. It is an ester derived from citronellal and ethanol. This compound is known for its pleasant, fruity, and floral aroma, making it a popular ingredient in the fragrance and flavor industries .

Preparation Methods

Ethyl citronellate is typically synthesized through the esterification of citronellal with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions. The reaction can be represented as follows:

Citronellal+EthanolH2SO4Ethyl Citronellate+Water\text{Citronellal} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Citronellal+EthanolH2​SO4​​Ethyl Citronellate+Water

In industrial settings, this process is scaled up, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation .

Chemical Reactions Analysis

Ethyl citronellate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to citronellal and ethanol.

    Oxidation: this compound can be oxidized to form citronellic acid.

    Reduction: Reduction of this compound can yield citronellol.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common reagents and conditions for these reactions include acids, bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride .

Scientific Research Applications

Ethyl citronellate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of other organic compounds.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and insect repellent properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.

    Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl citronellate involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes. The compound’s insect repellent properties are attributed to its ability to interfere with the olfactory receptors of insects, thereby deterring them from approaching treated surfaces .

Comparison with Similar Compounds

Ethyl citronellate is similar to other esters derived from citronellal, such as mthis compound and citronellol. it is unique in its specific aroma profile and its applications in the fragrance and flavor industries. Other similar compounds include:

    Citronellal: A monoterpenoid aldehyde with a strong lemon scent.

    Citronellol: An alcohol derived from citronellal, known for its rose-like aroma.

    Geraniol: Another monoterpenoid alcohol with a sweet, floral scent.

This compound stands out due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its alcohol and aldehyde counterparts .

Properties

CAS No.

26728-44-9

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

ethyl 3,7-dimethyloct-6-enoate

InChI

InChI=1S/C12H22O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h7,11H,5-6,8-9H2,1-4H3

InChI Key

UAIOJGGMISJMMY-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(C)CCC=C(C)C

Canonical SMILES

CCOC(=O)CC(C)CCC=C(C)C

Origin of Product

United States

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